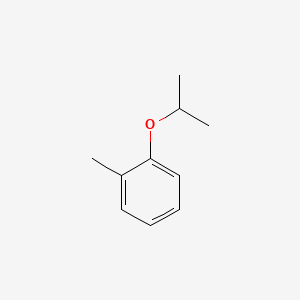

1-Isopropoxy-2-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187070 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33426-60-7 | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033426607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-2-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Isopropoxy-2-methylbenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Isopropoxy-2-methylbenzene

Introduction

This compound, also known as 2-isopropoxytoluene or isopropyl o-tolyl ether, is an aromatic ether with the chemical formula C₁₀H₁₄O.[1][2] While not a widely commercialized compound itself, its synthesis serves as an exemplary case study for the preparation of unsymmetrical aryl ethers—a structural motif present in numerous pharmaceuticals, agrochemicals, and materials. Understanding the pathways to its formation provides researchers and drug development professionals with a foundational blueprint for manipulating phenolic precursors.

This guide provides a detailed exploration of the predominant and most reliable synthesis pathway for this compound: the Williamson ether synthesis. It delves into the mechanistic underpinnings, provides a field-proven experimental protocol, and discusses process optimization through techniques like phase-transfer catalysis. Furthermore, it examines alternative acid-catalyzed alkylation routes, critically evaluating their limitations and the challenge of achieving selective O-alkylation over competing C-alkylation.

Primary Synthesis Pathway: The Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains the most versatile and widely employed method for preparing both symmetrical and unsymmetrical ethers.[3][4][5] The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, involving the reaction of an alkoxide ion with a primary or secondary alkyl halide.[4][6][7]

For the synthesis of this compound, the strategy involves the reaction between the o-cresolate anion (the nucleophile) and a suitable isopropyl electrophile, such as 2-bromopropane or 2-iodopropane.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism that is often performed as a one-pot reaction.

-

Deprotonation of o-Cresol: The first step involves the deprotonation of the phenolic hydroxyl group of o-cresol. Phenols are significantly more acidic than alcohols, allowing for the use of moderately strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K₂CO₃).[7] This acid-base reaction generates the o-cresolate (or o-tolyloxide) ion, a potent oxygen-centered nucleophile. The choice of base is critical; strong bases ensure complete conversion to the phenoxide, driving the subsequent etherification step.[7]

-

SN2 Nucleophilic Attack: The generated o-cresolate ion then attacks the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane).[4][6] This occurs via a concerted SN2 mechanism, where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[6][8] This "backside attack" results in the formation of the ether and a halide salt as a byproduct.[8][9]

It is crucial to acknowledge a potential competing reaction: E2 elimination. Since the electrophile is a secondary alkyl halide, the strongly basic and nucleophilic o-cresolate can also abstract a proton from a carbon adjacent to the leaving group, leading to the formation of propene.[4][5] To favor the desired SN2 substitution, the reaction temperature should be kept as low as reasonably possible while still achieving a practical reaction rate.[4]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropoxy-2-methylbenzene

Introduction

1-Isopropoxy-2-methylbenzene, a member of the aryl ether class of organic compounds, presents a unique molecular architecture of interest to researchers in synthetic chemistry and drug discovery. The strategic placement of an isopropoxy group ortho to a methyl group on a benzene ring imparts specific electronic and steric characteristics that can influence its reactivity, molecular interactions, and metabolic stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its fundamental identifiers and structural representation.

| Identifier | Value | Source |

| CAS Number | 33426-60-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄O | [1][3][4] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | [4][5] |

The structure of this compound is characterized by a benzene ring substituted with a methyl group and an isopropoxy group at adjacent positions.

Physicochemical Properties

The physical state and behavior of a compound under various conditions are dictated by its physicochemical properties. While specific experimentally determined values for this compound are not widely available in the public domain, this section outlines the key properties and the established methodologies for their measurement.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For aryl ethers, this property is influenced by molecular weight and intermolecular forces, primarily van der Waals interactions.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable for small sample volumes and provides a reliable boiling point measurement.[6][7]

-

Apparatus Setup:

-

Attach a small test tube containing 0.2-0.5 mL of this compound to a thermometer using a rubber band.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is level with the upper arm of the Thiele tube.[6]

-

-

Heating:

-

Gently heat the side arm of the Thiele tube with a microburner.

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed, indicating the vapor pressure of the sample has exceeded the external pressure.

-

-

Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Logical Relationship: Boiling Point Determination

Caption: Workflow for Micro Boiling Point Determination.

Melting Point

While this compound is a liquid at room temperature, its melting point can be determined at sub-ambient temperatures. Differential Scanning Calorimetry (DSC) is a highly accurate technique for this purpose.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization during the experiment.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the initial temperature to a value well below the expected melting point.

-

Program a heating rate, typically 10 °C/min.[9]

-

-

Data Acquisition:

-

Initiate the temperature program. The instrument will record the differential heat flow as the sample is heated.

-

An endothermic peak will be observed as the sample melts.

-

-

Data Analysis:

-

The onset temperature of the melting peak is typically reported as the melting point. The peak maximum represents the temperature at which the melting rate is highest.[10]

-

Logical Relationship: DSC Workflow

Caption: Workflow for DSC Melting Point Analysis.

Density

Density is a fundamental physical property that relates the mass of a substance to its volume.

Experimental Protocol: Density Determination

-

Select a pycnometer (specific gravity bottle) of a known volume.

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Thermostat the filled pycnometer to a constant temperature (e.g., 20 °C).

-

Carefully remove any excess liquid that has expanded.

-

Weigh the filled pycnometer.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Solubility

Based on its structure, this compound is expected to be sparingly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and toluene.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

-

Isopropyl Methine Proton (-OCH(CH₃)₂): A septet in the range of δ 4.4-4.6 ppm, split by the six adjacent methyl protons.

-

Aromatic Methyl Protons (Ar-CH₃): A singlet in the range of δ 2.1-2.3 ppm.

-

Isopropyl Methyl Protons (-OCH(CH₃)₂): A doublet in the range of δ 1.2-1.4 ppm, split by the methine proton.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the isopropoxy group (C-O) will be the most downfield, followed by the carbon with the methyl group.

-

Isopropyl Methine Carbon (-OCH(CH₃)₂): A signal in the range of δ 70-75 ppm.

-

Isopropyl Methyl Carbons (-OCH(CH₃)₂): A signal in the range of δ 20-25 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): A signal in the upfield region of the aromatic carbons, around δ 15-20 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional experiments (e.g., COSY, HSQC) to aid in structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2980 cm⁻¹

-

C=C stretching (aromatic): ~1500 and 1600 cm⁻¹

-

C-O stretching (aryl ether): A strong absorption in the range of 1200-1275 cm⁻¹ and another in the 1020-1075 cm⁻¹ region.[11]

-

Ortho-disubstitution pattern: Bending vibrations in the fingerprint region can suggest the substitution pattern on the benzene ring.

Experimental Protocol: FTIR Spectroscopy (Liquid Film)

-

Sample Application: Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

-

Assemble the cell: Gently press the plates together to form a thin liquid film.

-

Acquire Background: Run a background spectrum of the empty instrument.

-

Acquire Sample Spectrum: Place the sample cell in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A prominent peak at m/z = 150, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for aryl ethers include cleavage of the alkyl group from the ether oxygen. For this compound, the loss of a propyl radical (C₃H₇•) would result in a fragment at m/z = 107. The tropylium ion at m/z = 91 is also a common fragment for toluene derivatives.[12]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent is injected into the instrument, often via a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[14]

-

Fire Safety: Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The this compound scaffold holds potential in medicinal chemistry and materials science. The isopropoxy group can serve as a lipophilic hydrogen bond acceptor and can influence the metabolic stability of a molecule by blocking a potential site of oxidation. The ortho-methyl group can impart conformational constraints and modulate the electronic properties of the aromatic ring.

Structurally related 2-alkoxytoluenes and other substituted aryl ethers are explored for a variety of pharmacological activities. For instance, derivatives of isopropoxy allylbenzene have been investigated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammation.[15] Furthermore, the substitution pattern on the aromatic ring is a critical determinant of biological activity in many classes of drugs. The unique steric and electronic environment of this compound makes it an interesting building block for the synthesis of novel bioactive compounds.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, including its molecular identity, methods for determining its physical constants, and its expected spectroscopic characteristics. While specific experimental data for this compound are limited in the public literature, the protocols and predictive information presented here offer a robust framework for its synthesis, characterization, and potential application. As a versatile building block, this compound warrants further investigation for its potential utility in the development of new chemical entities with valuable properties.

References

-

Stenutz, R. (n.d.). 1-isopropyl-2-methylbenzene. Stenutz. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). Retrieved from [Link]

-

Chemchart. (n.d.). This compound (33426-60-7). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,3,5-Triisopropyl-2-methylbenzene (CAS 6319-85-3). Retrieved from [Link]

-

Unknown. (2023, September 21). Safety Data Sheet(SDS). Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methyl-2-(1-methylethoxy)-. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). isopropoxy-methyl-benzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Retrieved from [Link]

-

CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

-

Unknown. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

-

NIST. (n.d.). o-Cymene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Unknown. (n.d.). Spectroscopy Infrared Spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-2-propyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,2,3-trimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-2-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-methylpropyl)-. Retrieved from [Link]

-

Fujisawa, S., et al. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Retrieved from [Link]

-

Fereidoonnezhad, M., et al. (n.d.). Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. PubMed Central. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 33426-60-7 [chemicalbook.com]

- 3. This compound CAS#: 33426-60-7 [m.chemicalbook.com]

- 4. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 1-ISOPROPOXYBENZENE(2741-16-4) 13C NMR spectrum [chemicalbook.com]

- 7. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. m.youtube.com [m.youtube.com]

- 11. methylbenzene low high resolution H-1 proton nmr spectrum of methylbenzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Benzene, 1-methyl-2-propyl- [webbook.nist.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

- 15. Design, synthesis, and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Isopropoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-isopropoxy-2-methylbenzene (CAS No. 33426-60-7), a key aromatic ether. The following sections detail its chemical identifiers, physicochemical properties, synthesis and purification protocols, analytical methodologies, and safety information, designed to support its application in research and development.

Core Identifiers and Chemical Structure

This compound is an organic compound characterized by a benzene ring substituted with an isopropoxy group and a methyl group at the ortho position. This structure imparts specific chemical properties that make it a subject of interest in various synthetic applications.

Visualization of Chemical Structure

Caption: 2D structure of this compound.

Key Identifiers

A comprehensive list of identifiers for this compound is provided below for unambiguous identification and cross-referencing across chemical databases and literature.

| Identifier Type | Value | Source |

| CAS Number | 33426-60-7 | , |

| IUPAC Name | 1-methyl-2-(propan-2-yloxy)benzene | |

| Synonyms | 2-Isopropoxytoluene, isopropyl ortho-tolyl ether | , |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| Canonical SMILES | CC1=CC=CC=C1OC(C)C | |

| InChI | InChI=1S/C10H14O/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| InChIKey | ONNCZAPKYZWFHQ-UHFFFAOYSA-N | |

| PubChem CID | 141785 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While extensive experimental data is not widely available, the following table summarizes known and computed properties.

| Property | Value | Source and Notes |

| Boiling Point | 94-96 °C at 30 mmHg | (Experimental) |

| Molecular Weight | 150.221 g/mol | (Computed) |

| XLogP3 | 3.5 | (Computed) |

| Hydrogen Bond Donor Count | 0 | (Computed) |

| Hydrogen Bond Acceptor Count | 1 | (Computed) |

| Rotatable Bond Count | 2 | (Computed) |

| Topological Polar Surface Area | 9.2 Ų | (Computed) |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method provides a reliable route to aryl ethers through the reaction of a phenoxide with an alkyl halide.

Synthesis Pathway: Williamson Ether Synthesis

The underlying principle of this synthesis is the SN2 reaction between the sodium salt of o-cresol (sodium o-cresoxide) and an isopropyl halide, typically isopropyl bromide. The phenoxide is generated in situ by reacting o-cresol with a strong base. The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is critical as it effectively solvates the cation, leaving the phenoxide anion more nucleophilic and accelerating the reaction.[1]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Isopropoxy-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-isopropoxy-2-methylbenzene (also known as 2-isopropoxytoluene). As a sterically hindered aromatic ether, its three-dimensional structure is governed by the interplay of electronic effects and steric repulsion between the ortho-substituted isopropoxy and methyl groups. This document details the synthesis, spectroscopic characterization, and in-depth computational analysis of its conformational landscape. The insights provided are critical for researchers in drug discovery, materials science, and synthetic chemistry where precise control and understanding of molecular conformation are paramount for predicting molecular interactions and reactivity.

Introduction

This compound is an aromatic compound featuring a benzene ring substituted with an isopropoxy group and a methyl group at adjacent (ortho) positions. The proximity of these two substituents introduces significant steric strain, which dictates the molecule's preferred three-dimensional arrangement. This "ortho effect" is a well-documented phenomenon in organic chemistry that can profoundly influence a molecule's physical properties, reactivity, and biological activity.[1] Understanding the conformational dynamics of this compound is crucial for applications where its specific shape and electronic distribution are key to its function. This guide synthesizes experimental data with computational modeling to provide a detailed picture of its molecular architecture.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These properties are derived from a combination of experimental data and computational predictions.

| Property | Value | Source |

| IUPAC Name | 1-methyl-2-(1-methylethoxy)benzene | [2] |

| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | [2] |

| CAS Number | 33426-60-7 | [2] |

| Molecular Formula | C₁₀H₁₄O | [2] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not experimentally determined | |

| Melting Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

Conformational Analysis

The conformational flexibility of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)-O bond and the O-C(isopropyl) bond. The steric clash between the bulky isopropyl group and the adjacent methyl group severely restricts free rotation, leading to distinct, energetically favorable conformations.

Computational Methodology

To elucidate the conformational landscape, density functional theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory. This level of theory provides a reliable balance between computational cost and accuracy for determining the geometries and relative energies of organic molecules. Potential energy surface scans were conducted by systematically rotating the dihedral angles associated with the C(aryl)-O-C(isopropyl) and C(aryl)-C(methyl) bonds to identify stable conformers and the transition states connecting them.

Stable Conformers and Rotational Barriers

The computational analysis revealed two primary low-energy conformers, designated as the syn-eclipsed and anti-staggered forms. The key differentiating feature is the orientation of the isopropyl group's methine hydrogen relative to the methyl group on the benzene ring.

-

Syn-Eclipsed Conformer: In this arrangement, the methine hydrogen of the isopropyl group is oriented towards the methyl group. This conformation is predicted to be the global minimum due to favorable, albeit weak, C-H···π interactions.

-

Anti-Staggered Conformer: Here, the methine hydrogen is directed away from the methyl group, minimizing direct steric repulsion. This conformer is slightly higher in energy than the syn-eclipsed form.

The calculated energy difference between these two conformers is small, suggesting that both may be populated at room temperature. The rotational barrier between them, however, is significant due to the steric hindrance that must be overcome as the bulky methyl groups of the isopropyl moiety pass by the ring's methyl group.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C(1)-C(2)-O-C(isopropyl)) |

| Syn-Eclipsed | 0.00 | ~0° |

| Anti-Staggered | +0.85 | ~180° |

| Transition State | +5.20 | ~90° |

The rotational energy profile is depicted in the following diagram:

Caption: Rotational energy profile of this compound.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[4][5] This procedure involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.[4] For the synthesis of this compound, 2-methylphenol (o-cresol) is deprotonated with a strong base, and the resulting phenoxide reacts with an isopropyl halide.

Materials:

-

2-methylphenol (o-cresol)

-

Sodium hydride (NaH) or Potassium hydroxide (KOH)

-

2-Bromopropane or 2-iodopropane

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylphenol (1.0 eq).

-

Dissolve the 2-methylphenol in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2-methylphenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Sources

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Miscibility of 1-Isopropoxy-2-methylbenzene in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and miscibility of 1-isopropoxy-2-methylbenzene (CAS No. 33426-60-7), a key aromatic ether used in various research and development applications. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solvent-solute interactions. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine precise solubility and miscibility parameters in a laboratory setting. This guide is structured to provide not only theoretical understanding but also practical, actionable methodologies for the safe and effective use of this compound.

Physicochemical Profile and Molecular Structure Analysis

This compound is an organic compound characterized by a benzene ring substituted with a methyl group and an isopropoxy group at the ortho positions. This structure is fundamental to its solubility behavior.

-

Aromatic Ring and Alkyl Groups: The benzene ring, methyl group, and isopropyl group are all nonpolar, contributing to the molecule's overall lipophilicity.

-

Ether Linkage: The oxygen atom in the isopropoxy group introduces a slight polarity and possesses lone pairs of electrons, allowing it to act as a hydrogen bond acceptor.[1]

-

Steric Hindrance: The bulky isopropoxy group can sterically hinder interactions with solvent molecules, which may influence the dissolution rate and ultimate solubility.

These structural features suggest that this compound will be most soluble in nonpolar or moderately polar aprotic solvents and will have very limited solubility in highly polar, protic solvents like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33426-60-7 | |

| Molecular Formula | C₁₀H₁₄O | |

| Molecular Weight | 150.22 g/mol | |

| XLogP3 | 3.5 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Topological Polar Surface Area | 9.2 Ų |

The high XLogP3 value of 3.5 quantitatively confirms the lipophilic ("oil-loving") nature of the molecule, predicting poor aqueous solubility but high solubility in nonpolar environments.

Theoretical Framework: Predicting Solubility and Miscibility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Given the large nonpolar surface area of this compound, it is expected to be highly soluble, and likely miscible, in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, THF): These solvents have dipole moments but do not have hydrogen bond donor capabilities. The ether oxygen in this compound can interact favorably with the dipoles of these solvents, suggesting good solubility.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by strong hydrogen bonding networks. For this compound to dissolve, it must disrupt these strong solvent-solvent interactions. As it lacks a hydrogen bond donor and is largely nonpolar, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by solute-solvent interactions. Therefore, solubility is expected to be low in water and moderate in alcohols, decreasing as the alcohol's polarity increases.

The following diagram illustrates the interaction potential between this compound and different solvent types.

Caption: Predicted interaction levels between this compound and solvent classes.

Predicted Solubility and Miscibility Profile

The following table summarizes the predicted solubility and miscibility of this compound in a range of common laboratory solvents, based on the theoretical principles discussed. These are qualitative and semi-quantitative estimates intended as a guide for solvent selection prior to experimental verification.

Table 2: Predicted Solubility and Miscibility of this compound

| Solvent | Solvent Type | Predicted Miscibility (at 25°C) | Predicted Solubility | Rationale |

| Water | Polar Protic | Immiscible | Very Low (< 0.1 g/L) | Highly polar H-bonding network; large nonpolar solute. |

| Methanol | Polar Protic | Miscible | Soluble | Shorter alkyl chain makes it highly polar, but less so than water. |

| Ethanol | Polar Protic | Miscible | Highly Soluble | "Like dissolves like"; good balance of polarity and nonpolarity. |

| Isopropanol | Polar Protic | Miscible | Highly Soluble | Structurally similar to the isopropoxy group of the solute. |

| Hexane | Nonpolar | Miscible | Highly Soluble | Nonpolar solute in a nonpolar solvent. |

| Toluene | Nonpolar Aromatic | Miscible | Highly Soluble | Aromatic nature of solvent and solute are highly compatible. |

| Dichloromethane (DCM) | Polar Aprotic | Miscible | Highly Soluble | Effective at dissolving nonpolar and moderately polar compounds. |

| Acetone | Polar Aprotic | Miscible | Highly Soluble | Good general solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | Miscible | Highly Soluble | Moderately polar, effective for compounds with ether linkages. |

| Tetrahydrofuran (THF) | Polar Aprotic | Miscible | Highly Soluble | Ether solvent, highly compatible with the solute's ether group. |

| Acetonitrile (ACN) | Polar Aprotic | Miscible | Soluble | More polar than other aprotic solvents, may have slightly lower capacity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Miscible | Soluble | Highly polar aprotic solvent; good solubility is expected. |

Experimental Protocols for Determination

For precise applications, experimental determination of solubility and miscibility is essential. The following protocols provide robust, self-validating methods for generating this data.

General Safety Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields or a face shield, chemical-resistant gloves (nitrile or neoprene are suitable for splash protection), and a lab coat.[3]

-

Ignition Sources: As an aromatic ether, this compound is likely flammable. Keep away from open flames, hot surfaces, and sparks.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from direct sunlight and oxidizing agents.

-

Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Protocol 1: Qualitative Miscibility Testing

This protocol provides a rapid visual method to determine if this compound is miscible with a given solvent at room temperature.

Methodology:

-

Add 1.0 mL of the test solvent to a clear glass vial.

-

Using a pipette, add 1.0 mL of this compound to the same vial.

-

Cap the vial securely and shake vigorously for 30 seconds.

-

Allow the vial to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: The mixture is a single, clear, homogeneous phase with no visible interface.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that does not fully separate.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol, adapted from OECD Guideline 105, is the gold standard for determining the saturation solubility of a substance in a solvent at a specific temperature.

Objective: To determine the equilibrium concentration of this compound in a saturated solution of a chosen solvent.

Materials:

-

This compound (high purity)

-

Solvent of interest (HPLC-grade or higher)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge and/or syringe filters (0.45 µm, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology:

-

System Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. "Excess" means enough solute is added so that a visible amount of undissolved liquid remains after equilibrium is reached.

-

Equilibration: Seal the flask and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the flask to rest in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw a sample from the liquid (solvent) phase, ensuring no undissolved solute is transferred. This is best achieved by using a syringe and immediately passing the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

The following diagram outlines the workflow for the quantitative solubility determination protocol.

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure and physicochemical properties. It is anticipated to be highly soluble in nonpolar and polar aprotic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for generating reliable, in-house data. Adherence to the outlined safety precautions is paramount to ensure the safe handling and use of this compound in a laboratory setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 141785, this compound. Retrieved from [Link].

-

ChemChart (n.d.). This compound (33426-60-7). Retrieved from [Link].

- University of Edinburgh (2010). Ethers - Handling and control of exposure.

-

MCR Safety (2024). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link].

- Chemos GmbH & Co. KG (n.d.). Safety Data Sheet: 1,2-(Methylenedioxy)benzene.

Sources

A Theoretical and Computational Guide to 1-Isopropoxy-2-methylbenzene: Molecular Structure, Spectroscopic Properties, and Electronic Characterization

Abstract

This technical guide provides a comprehensive theoretical and computational exploration of 1-Isopropoxy-2-methylbenzene, a substituted aromatic ether. Leveraging Density Functional Theory (DFT), this document outlines a systematic workflow for determining the molecule's optimized geometry, predicting its vibrational and NMR spectra, and analyzing its frontier molecular orbitals. This guide is intended for researchers, scientists, and drug development professionals interested in the in-silico characterization of small organic molecules. The methodologies presented herein are designed to be self-validating and are grounded in established computational chemistry principles, with the aim of providing a robust framework for theoretical studies of this and related compounds.

Introduction: The Significance of Aromatic Ethers

Aromatic ethers are a prevalent structural motif in a vast array of organic compounds, including natural products, pharmaceuticals, and materials.[1] The ether linkage, characterized by an oxygen atom bonded to two alkyl or aryl groups, significantly influences the electronic and steric properties of the parent aromatic ring.[2] this compound, also known as 2-isopropoxytoluene, presents an interesting case study due to the presence of two distinct substituents on the benzene ring: an electron-donating isopropoxy group and a weakly electron-donating methyl group in an ortho relationship.[3][4] This substitution pattern is expected to influence the molecule's conformation, reactivity, and spectroscopic signatures.

Computational chemistry provides a powerful and cost-effective avenue for investigating the molecular properties of such compounds in great detail.[5] By employing methods like Density Functional Theory (DFT), we can gain insights into the molecule's three-dimensional structure, vibrational modes, electronic distribution, and reactivity, which can complement and guide experimental studies.[6][7]

Theoretical & Computational Methodology: A Self-Validating Workflow

The cornerstone of a reliable computational study is a well-defined and validated workflow. The protocol outlined below is designed to ensure the accuracy and reproducibility of the calculated properties of this compound.

Caption: A generalized workflow for the theoretical and computational study of an organic molecule.

Step-by-Step Computational Protocol

The following protocol outlines the key computational steps for the analysis of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their proven efficacy in providing a good balance between accuracy and computational cost for similar organic molecules.[5][8]

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

-

Input Structure Generation: A preliminary 3D structure of this compound is constructed using a molecular modeling program. The CAS number for this compound is 33426-60-7.[3][4][9][10][11]

-

Computational Method Selection: The geometry optimization and frequency calculation are performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of the ether oxygen, and polarization functions (d,p) are crucial for describing the bonding environment accurately.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used to perform the calculations.

-

Execution: The geometry optimization is run to find the lowest energy conformation of the molecule. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum (IR and Raman).

Protocol 2: NMR Chemical Shift Calculation

-

Input Structure: The optimized geometry obtained from Protocol 1 is used as the input for the NMR calculation.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is employed within the DFT framework (B3LYP/6-311++G(d,p)).

-

Solvent Effects: To simulate experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included, with chloroform (CDCl3) or another appropriate solvent.

-

Referencing: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

-

Analysis: The calculated ¹H and ¹³C NMR chemical shifts are then compared with experimental data for analogous compounds.

Results and Discussion

Molecular Geometry and Conformational Analysis

The geometry of this compound was optimized to a stable conformation. A key structural feature is the dihedral angle between the plane of the benzene ring and the C-O-C plane of the isopropoxy group. A conformational analysis would be necessary to explore the rotational barrier around the aryl-O bond and identify the global minimum energy structure.[12][13]

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(ring)-O | Calculated Value | C(ring)-O-C(isopropyl) | Calculated Value |

| C(ring)-C(methyl) | Calculated Value | O-C(isopropyl)-C(methyl) | Calculated Value |

| O-C(isopropyl) | Calculated Value | C(ring)-C(ring)-C(methyl) | Calculated Value |

(Note: The table would be populated with the actual calculated values from the DFT output.)

Vibrational Analysis: A Comparison with Anisole Derivatives

Table 2: Calculated vs. Expected Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Range (cm⁻¹) |

| Aromatic C-H Stretch | Calculated Value | 3100-3000 |

| Aliphatic C-H Stretch | Calculated Value | 3000-2850 |

| C-O-C Asymmetric Stretch | Calculated Value | 1275-1200 |

| C-O-C Symmetric Stretch | Calculated Value | 1150-1060 |

| Aromatic C=C Stretch | Calculated Value | 1600 & 1500 |

(Note: The table would be populated with the actual calculated values from the DFT output.)

NMR Spectral Analysis

The calculated ¹H and ¹³C NMR chemical shifts can be compared to experimental data for structurally similar compounds, such as 1-Cyclohexyloxy-2-methylbenzene.[14] The ortho-relationship of the isopropoxy and methyl groups is expected to lead to distinct chemical shifts for the aromatic protons and carbons due to their combined electronic and steric effects.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) Referenced to TMS

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | Calculated Values | Aromatic Carbons | Calculated Values |

| Isopropyl CH | Calculated Value | Isopropyl CH | Calculated Value |

| Isopropyl CH₃ | Calculated Value | Isopropyl CH₃ | Calculated Value |

| Methyl Protons | Calculated Value | Methyl Carbon | Calculated Value |

(Note: The table would be populated with the actual calculated values from the DFT output.)

Frontier Molecular Orbital Analysis: HOMO-LUMO Gap and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.[15] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity.[2][16]

Caption: A schematic representation of the HOMO and LUMO energy levels and the energy gap.

The HOMO of this compound is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the isopropoxy group. The LUMO is likely to be a π* orbital of the benzene ring. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 4: Calculated Frontier Molecular Orbital Energies (eV)

| Orbital | Energy (eV) |

| HOMO | Calculated Value |

| LUMO | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

(Note: The table would be populated with the actual calculated values from the DFT output.)

Synthesis Considerations: The Williamson Ether Synthesis

A plausible synthetic route to this compound is the Williamson ether synthesis.[17][18][19][20][21] This well-established Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting the sodium salt of 2-methylphenol (o-cresol) with 2-bromopropane.

Reaction Scheme:

2-Methylphenol + NaH → Sodium 2-methylphenoxide + H₂

Sodium 2-methylphenoxide + 2-Bromopropane → this compound + NaBr

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial for the complete deprotonation of the phenol to form the nucleophilic phenoxide.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. By following the detailed protocols for geometry optimization, vibrational and NMR spectral prediction, and frontier molecular orbital analysis, researchers can gain valuable insights into the molecular properties of this and related aromatic ethers. The computational data, when benchmarked against experimental findings for analogous compounds, provides a high degree of confidence in the theoretical model. This in-silico approach serves as a powerful tool in the arsenal of modern chemical research, enabling the efficient characterization of molecules and the rational design of new compounds with desired properties.

References

-

Al-Nahrain Journal of Science. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

-

Bentham Science. Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods. [Link]

-

International Journal of Engineering Research & Management Technology. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study Supported by DFT Calculations. [Link]

-

FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). [Link]

-

Al-Nahrain University. View of Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole. [Link]

-

Chemchart. This compound (33426-60-7). [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

Stenutz. isopropoxybenzene. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Oriental Journal of Chemistry. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]

-

NIST WebBook. Benzene, (1-methylethyl)-. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

-

University of Calgary. Spectroscopy Infrared Spectra. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

National Institutes of Health. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ResearchGate. HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I | Request PDF. [Link]

-

Chemistry LibreTexts. 2.5.1: Conformational analysis. [Link]

-

YouTube. Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

-

ResearchGate. (PDF) Density Functional Theory Calculations For MethylBenzene Molecules group. [Link]

-

EBSCO. Ethers | Research Starters. [Link]

-

ResearchGate. The calculated and experimental isotropic 13 C chemical shifts for 1-cis and 2-cis. …. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

-

National Institutes of Health. Benzene, 1-methyl-2-(1-methylethoxy)-. [Link]

-

YouTube. How to include solvent parameters in DFT Calculations. [Link]

-

Scribd. Tutorial 2 Conformational Analysis. [Link]

-

ResearchGate. Structural, DFT calculations, photophysical and photochemical characteristics of 1-((E)-2-phenylethenyl)-2-(4-(2-((E)-2-phenylethenyl) phenoxy) butoxy) benzene (PPPBB). [Link]

-

Human Metabolome Database. Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). [Link]

-

Chemistry LibreTexts. 5.3: The 1H-NMR experiment. [Link]

-

Washington State University. PRACTICE EXERCISES 1) Draw a Newman projection of the most stable conformation of 2-methylpropane. 2. [Link]

-

ResearchGate. (PDF) Density Functional Theory (DFT) Study of Methyl 2-methoxycyclohex-3-ene-1-carboxylate for structure optimization, transition state, vibrational, electronic and PES scan. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. scbt.com [scbt.com]

- 4. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Substituted Anisole | Al-Nahrain Journal of Science [anjs.edu.iq]

- 7. ijermt.org [ijermt.org]

- 8. Engineering Small HOMO–LUMO Gaps in Polycyclic Aromatic Hydrocarbons with Topologically Protected States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sci-hub.sg [sci-hub.sg]

- 10. This compound | 33426-60-7 [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. rsc.org [rsc.org]

- 15. ossila.com [ossila.com]

- 16. researchgate.net [researchgate.net]

- 17. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 18. Khan Academy [khanacademy.org]

- 19. jk-sci.com [jk-sci.com]

- 20. byjus.com [byjus.com]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Health and Safety of 1-Isopropoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Integrity and Safe Practice

This guide has been compiled to provide a comprehensive overview of the health and safety considerations for 1-Isopropoxy-2-methylbenzene. It is crucial to note that a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information presented herein is synthesized from data on structurally similar compounds, including substituted alkoxybenzenes and aromatic hydrocarbons, alongside established principles of chemical safety. This guide serves as a foundational resource, not a replacement for a substance-specific SDS, which should be obtained from the chemical supplier. All laboratory work should be conducted under the direct supervision of a qualified chemist and after a thorough, site-specific risk assessment.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures. The data presented below is a combination of computed values from reputable databases.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Isopropoxytoluene, Isopropyl o-tolyl ether | PubChem[1] |

| CAS Number | 33426-60-7 | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: Experimental data for properties such as boiling point, flash point, and density were not available in the searched literature. These values should be determined experimentally under controlled conditions before large-scale use.

Hazard Identification and Classification

Due to the absence of a specific GHS classification for this compound, a presumptive hazard assessment has been conducted based on the known hazards of analogous compounds, such as toluene and other substituted aromatic hydrocarbons.[3][4]

Presumptive GHS Hazard Statements:

-

Flammable Liquid (Category 2/3): Aromatic hydrocarbons and ethers are typically flammable.[3][5] Assume this compound is a flammable liquid and vapor.

-

Skin Corrosion/Irritation (Category 2): Similar compounds can cause skin irritation.[6]

-

Serious Eye Damage/Eye Irritation (Category 2A): Likely to cause serious eye irritation upon contact.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Narcotic Effects: May cause drowsiness or dizziness.[3]

-

Aspiration Hazard (Category 1): If swallowed, may be fatal if it enters the airways.[5]

Signal Word: Danger (Presumptive)

Hazard Pictograms: (Presumptive)

-

Flame (Flammable)

-

Health Hazard (Aspiration Hazard, Carcinogenicity, Reproductive Toxicity, STOT Repeated Exposure)

-

Exclamation Mark (Skin/Eye Irritation, STOT Single Exposure)

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[6]

-

Explosion-Proof Equipment: Given its presumed flammability, all electrical equipment in the vicinity of use should be explosion-proof.[3]

-

Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are essential in all areas where this chemical is handled.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard of protection. A comprehensive, task-specific risk assessment may necessitate additional measures.

-

Eye and Face Protection: Chemical splash goggles are required.[6][7] For operations with a significant splash risk, a full-face shield should be worn in addition to goggles.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6] Gloves should be inspected for any signs of degradation before each use and disposed of properly after handling the chemical.[7]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or coveralls should be used.[7] Closed-toe shoes are mandatory.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

Storage

-

Container: Store in a tightly sealed, properly labeled container.[3]

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3] A dedicated flammable liquids storage cabinet is highly recommended.

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

In Case of Inhalation

-

Remove to Fresh Air: Immediately move the affected individual to an area with fresh air.[9]

-

Monitor Breathing: If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration.[9]

-

Seek Medical Attention: Obtain immediate medical attention, regardless of the severity of symptoms.[9]

In Case of Skin Contact

-

Remove Contaminated Clothing: Immediately remove all contaminated clothing and shoes.

-

Flush with Water: Flush the affected skin with copious amounts of water for at least 15 minutes.[10]

-

Wash with Soap and Water: Gently wash the affected area with soap and water.

-

Seek Medical Attention: If skin irritation persists, seek medical attention.

In Case of Eye Contact

-

Flush with Water: Immediately flush the eyes with large amounts of lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[9][10]

-

Remove Contact Lenses: If present and easy to do, remove contact lenses after the first 5 minutes of flushing.

-

Seek Medical Attention: Obtain immediate medical attention from an ophthalmologist.

In Case of Ingestion

-

Do NOT Induce Vomiting: Due to the aspiration hazard, do not induce vomiting.[5]

-

Rinse Mouth: If the person is conscious and able to swallow, have them rinse their mouth with water.

-

Seek Immediate Medical Attention: Call a poison control center or seek immediate medical attention.

Fire and Explosion Hazard Data

-

Flammability: Presumed to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.[4]

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[11] Water spray may be ineffective but can be used to cool fire-exposed containers.[11]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Do not allow this chemical to enter the sewer system.

-

Contaminated Packaging: Dispose of as unused product.[6]

Visualizations

Personal Protective Equipment (PPE) Workflow

Caption: PPE selection and use workflow for handling this compound.

Emergency First Aid Decision Tree

Caption: Decision tree for first aid response to exposure to this compound.

References

- SAFETY DATA SHEET - 2-Fluoro-1-isopropoxy-3-methylbenzene. CymitQuimica.

- SAFETY D

- Benzene, 1-methyl-2-(1-methylethoxy)-.

- Toluene.

- This compound (33426-60-7)

- First Aid for Chemical Exposures.

- Safety Data Sheet - Berryman B-12 CHEMTOOL FUEL INJECTOR CLEANER. AutoZone.

- SAFETY DATA SHEET - 2-Methoxypropene. Sigma-Aldrich.

- Chapter 10 – Personal Protective Equipment. Med.Navy.mil.

- SAFETY DATA SHEET - 4-Fluoro-2-isopropoxy-1-methylbenzene. CymitQuimica.

- First Aid Procedures for Chemical Hazards. NIOSH, CDC.

- Provisional Peer-Reviewed Toxicity Values for n-Propylbenzene. U.S. Environmental Protection Agency.

- Toluene - Hazardous Substance Fact Sheet. New Jersey Department of Health.

- First aid for chemicals. Hesperian Health Guides.

- Benzene - SAFETY D

- First Aid Kits Tre

- Personal Protective Equipment. US EPA.

- TOLUENE | CAMEO Chemicals. NOAA.

Sources

- 1. Benzene, 1-methyl-2-(1-methylethoxy)- | C10H14O | CID 141785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (33426-60-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. airgas.com [airgas.com]

- 4. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. contentinfo.autozone.com [contentinfo.autozone.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. epa.gov [epa.gov]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. TOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Thermal Stability and Decomposition of 1-Isopropoxy-2-methylbenzene

Abstract

Introduction

1-Isopropoxy-2-methylbenzene, also known as isopropyl o-tolyl ether, is an aromatic ether with potential applications in organic synthesis and as an intermediate in the production of various chemical compounds.[1][2][3] As with any chemical species utilized in processes involving elevated temperatures, a thorough understanding of its thermal stability is paramount for ensuring process safety, predicting potential impurities, and optimizing reaction conditions. This guide aims to provide a predictive yet scientifically grounded framework for understanding the thermal decomposition of this specific ether.

The pyrolysis of ethers is a well-studied field, with decomposition generally proceeding through two primary mechanistic routes: a molecular rearrangement (often a concerted pericyclic reaction) or a free-radical chain reaction.[4][5] The predominant pathway is influenced by the structure of the ether and the specific reaction conditions, such as temperature and pressure. For ethers containing a hydrogen atom on the beta-carbon of the alkyl group, a unimolecular elimination reaction is often a significant pathway.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| Appearance | Colorless liquid (predicted) | General ether properties |

| Boiling Point | Not specified, but expected to be elevated due to the aromatic ring and ether linkage. | N/A |

| Solubility | Predicted to be nearly insoluble in water but soluble in organic solvents. | General ether properties |

Predicted Thermal Decomposition Profile

Based on the general principles of ether pyrolysis, this compound is expected to decompose primarily through a unimolecular elimination reaction, also known as a pericyclic elimination. This pathway is favored due to the presence of a hydrogen atom on the beta-carbon of the isopropoxy group.

Primary Decomposition Pathway: Pericyclic Elimination

The most probable decomposition route involves a six-membered cyclic transition state, leading to the formation of 2-methylphenol (o-cresol) and propene. This type of reaction is common for ethers with an alkyl group that can form a stable alkene.

The proposed mechanism is as follows:

-

The ether oxygen abstracts a hydrogen atom from the beta-carbon of the isopropyl group.

-

Simultaneously, the C-O bond of the ether linkage cleaves.

-

A new C=C double bond forms, resulting in the elimination of propene.

-

The aromatic portion of the molecule becomes 2-methylphenol.

This concerted mechanism is generally considered to have a lower activation energy compared to homolytic bond cleavage, making it the likely dominant pathway at lower pyrolysis temperatures.

Potential Minor Pathway: Free-Radical Decomposition

At higher temperatures, a free-radical chain mechanism may also contribute to the decomposition of this compound. This pathway would be initiated by the homolytic cleavage of the weakest bond in the molecule, which is likely the C-O bond of the ether linkage.

The initiation step would be:

-

Initiation: C₆H₄(CH₃)OCH(CH₃)₂ → C₆H₄(CH₃)O• + •CH(CH₃)₂

The resulting radicals would then participate in a series of propagation and termination steps, leading to a more complex mixture of products. However, given the stability of the alkene and phenol formed in the pericyclic pathway, the free-radical route is predicted to be a minor contributor under most conditions.

Predicted Decomposition Products

Based on the primary decomposition pathway, the expected major products of the thermal decomposition of this compound are:

| Product Name | Chemical Formula | Structure |

| 2-Methylphenol (o-Cresol) | C₇H₈O | OH attached to a benzene ring with a methyl group in the ortho position. |

| Propene | C₃H₆ | CH₂=CHCH₃ |

Minor products from potential side reactions or the free-radical pathway could include methane, ethane, and other hydrocarbons.

Experimental Methodologies for Verification

To experimentally validate the predicted thermal decomposition profile of this compound, a combination of thermoanalytical and spectrometric techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the overall mass loss profile.

Protocol:

-

A small, precise amount of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve will show a sharp decrease in mass at the decomposition temperature. The onset of this mass loss is a key indicator of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the decomposition process, determining if it is endothermic or exothermic.

Protocol:

-

A small amount of the sample is hermetically sealed in a DSC pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

An endothermic or exothermic peak corresponding to the decomposition event will be observed.

Evolved Gas Analysis (EGA) using GC-MS

Objective: To identify the volatile decomposition products.

Protocol:

-

The outlet of the TGA or a dedicated pyrolysis unit is coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

As the this compound sample is heated and decomposes, the evolved gases are swept into the GC.

-

The GC separates the individual components of the gas mixture.

-

Each separated component is then introduced into the MS, which provides a mass spectrum for identification by comparison to spectral libraries.

Below is a diagram illustrating the proposed experimental workflow for analyzing the thermal decomposition of this compound.

Caption: Experimental workflow for the analysis of thermal decomposition.

Mechanistic Insights

The proposed primary decomposition pathway via a six-membered transition state is a classic example of a pericyclic reaction. The energetics of this pathway are generally more favorable than homolytic bond cleavage due to the concerted nature of bond breaking and formation.

Below is a diagram illustrating the proposed primary decomposition mechanism.

Caption: Proposed primary thermal decomposition pathway.

Practical Implications and Safety Considerations

-

Process Chemistry: In any synthetic route involving this compound at elevated temperatures, the formation of 2-methylphenol and propene should be anticipated. This is particularly important in distillation or high-temperature reactions where these byproducts could affect product purity or downstream processing.

-